

Spectroscopic Profile of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** (CAS No. 20035-41-0).^{[1][2][3]} Aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde. Such compounds are valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. A thorough characterization of these intermediates by spectroscopic methods is crucial for confirming their identity and purity. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, MS, and IR spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-Bromo-2-hydroxy-3-methoxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

The mass spectrum of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data

m/z	Interpretation
230/232	[M] ⁺ , Molecular ion
Further fragmentation data not available in search results	

Note: The molecular weight of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** is 231.04 g/mol. [3] The mass spectrum would show peaks at m/z values corresponding to this mass.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The expected characteristic absorption bands for **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** are listed below.

Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
3400-3100 (broad)	O-H (hydroxyl)
2900-2800	C-H (aldehyde)
1700-1680	C=O (aldehyde)
1600-1450	C=C (aromatic)
1250-1000	C-O (ether and phenol)
700-500	C-Br (bromo)

Note: The specific peak values were not found in the search results. The provided data is based on typical vibrational frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde**.

Synthesis

A plausible synthesis for **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** involves the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

- **Dissolution:** Dissolve o-vanillin in a suitable solvent such as glacial acetic acid.
- **Bromination:** Slowly add a solution of bromine in glacial acetic acid to the o-vanillin solution at room temperature with constant stirring.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
- **Purification:** Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **6-Bromo-2-hydroxy-3-methoxybenzaldehyde**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Spectrum Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
- **Background Correction:** Record a background spectrum of the empty ATR crystal prior to sample analysis. This background is automatically subtracted from the sample spectrum.

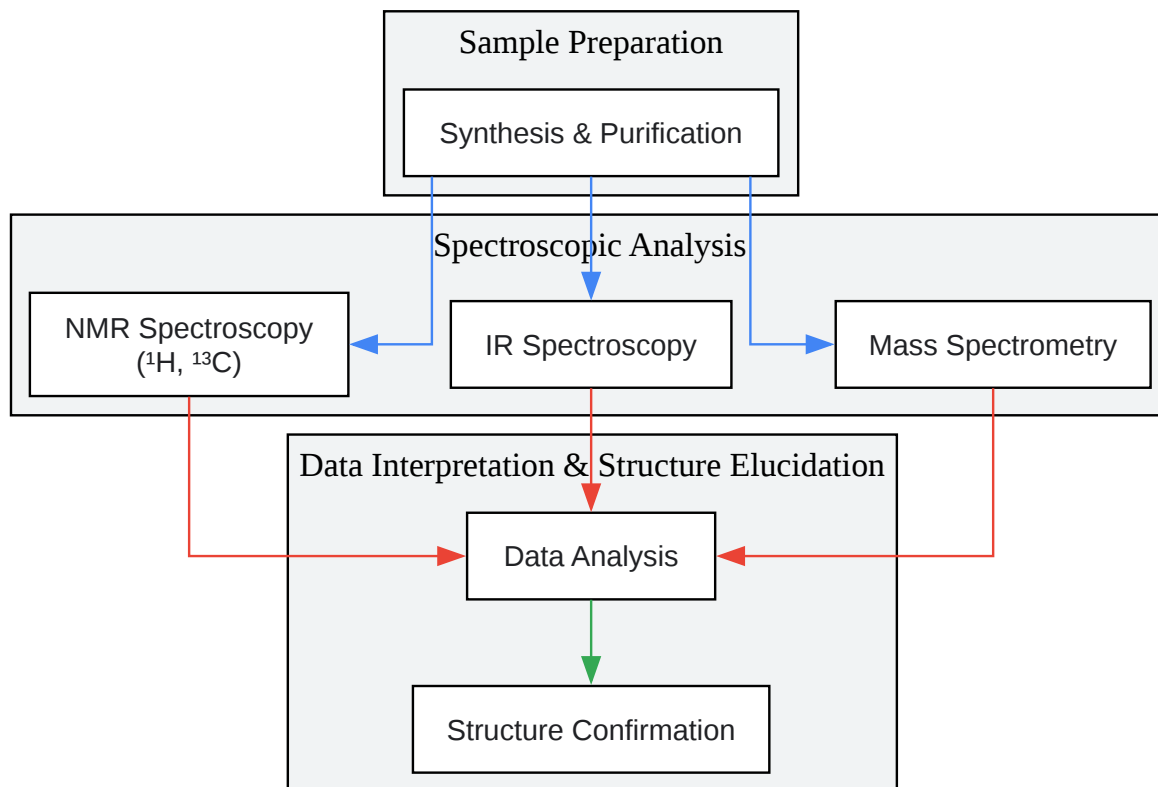
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Impact (EI) or ESI.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

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